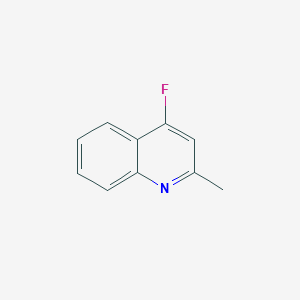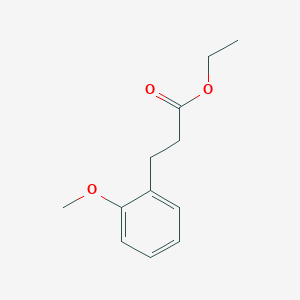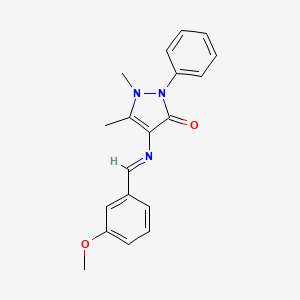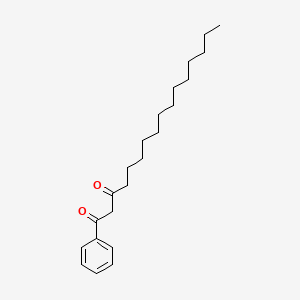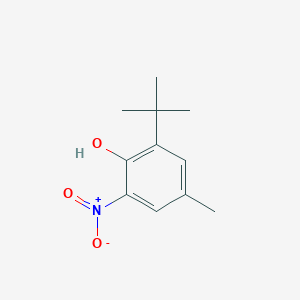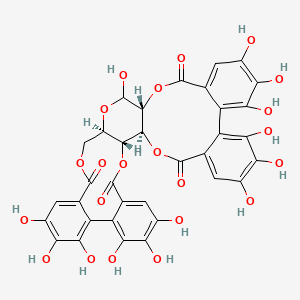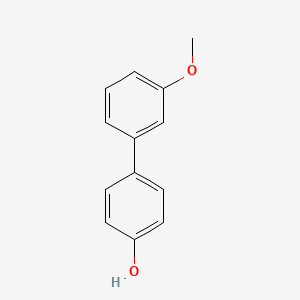
4-(3-Methoxyphenyl)phenol
Overview
Description
4-(3-Methoxyphenyl)phenol is a phenolic glycoside which is isolated from commercial Adenophora roots .
Synthesis Analysis
Phenols can be synthesized through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a compound similar to 4-(3-Methoxyphenyl)phenol involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis
Phenolic compounds like 4-(3-Methoxyphenyl)phenol are made of one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Chemical Reactions Analysis
Phenols and phenoxide ions are very reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications
Neuroprotection and Parkinson’s Disease
- Research Findings :
Antiviral Applications
- Example :
Hydrogenation and Hydrodeoxygenation
Safety and Hazards
Future Directions
Recent research has focused on the synthesis and applications of m-Aryloxy phenols, which includes 4-(3-Methoxyphenyl)phenol. These compounds have potential biological activities, including anti-tumor and anti-inflammatory effects . Another study has shown that a novel synthetic analogue of 4-(3-Methoxyphenyl)phenol has potent anti-inflammatory and anti-arthritic activities .
Mechanism of Action
Target of Action
The primary target of 4-(3-Methoxyphenyl)phenol, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is also involved in a number of autoimmune diseases .
Mode of Action
MMPP acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3, thereby regulating the expression of pro-inflammatory factors . This interaction results in the suppression of the inflammatory response, which is beneficial in conditions like rheumatoid arthritis .
Biochemical Pathways
The inhibition of STAT3 by MMPP affects several biochemical pathways. It leads to the downregulation of pro-inflammatory responses . This includes the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in the inflammatory response . Additionally, MMPP also inhibits the activation of p38 and monoamine oxidase B (MAO-B), further contributing to its anti-inflammatory and anti-arthritic activities .
Result of Action
The inhibition of STAT3 by MMPP results in a strong anti-inflammatory response . In models of rheumatoid arthritis, MMPP has been shown to significantly inhibit pro-inflammatory responses, leading to a reduction in arthritis symptoms . In models of neurodegeneration, MMPP has been shown to protect against dopaminergic cell loss and behavioral impairment .
Action Environment
The efficacy and stability of MMPP can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that the compound’s anti-inflammatory effects can be augmented by inhibitors of the mitogen-activated protein kinase (MAPK) pathway . This suggests that the cellular environment and presence of other signaling molecules can impact the action of MMPP.
properties
IUPAC Name |
4-(3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZXHAGDCYWOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499332 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)phenol | |
CAS RN |
71022-86-1 | |
| Record name | 3′-Methoxy[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71022-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

